molecular formula C6H2Cl2FNO B172347 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde CAS No. 1260758-33-5

2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde

Cat. No.: B172347
CAS No.: 1260758-33-5
M. Wt: 193.99 g/mol
InChI Key: PVYGHERNXKCTOM-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde is a halogenated heterocyclic compound derived from pyridine. It contains two chlorine atoms, one fluorine atom, and an aldehyde group attached to the pyridine ring. This compound is used as a building block in organic synthesis and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde typically involves halogenation and formylation reactions. One common method is the chlorination of 5-fluoropyridine-3-carboxaldehyde using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or ammonia in solvents like ethanol or water.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Oxidation: 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid.

    Reduction: 2,6-Dichloro-5-fluoropyridine-3-methanol.

Scientific Research Applications

2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the development of fluorescent probes and bioactive molecules.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.

    Industry: In the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the structure of the final bioactive compound derived from this intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
  • 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
  • 2,6-Dichloro-5-fluoropyridine

Uniqueness

2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with an aldehyde group. This combination of functional groups provides versatility in chemical reactions and allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.

Properties

IUPAC Name

2,6-dichloro-5-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO/c7-5-3(2-11)1-4(9)6(8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYGHERNXKCTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260758-33-5
Record name 2,6-dichloro-5-fluoropyridine-3-carbaldehyde
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